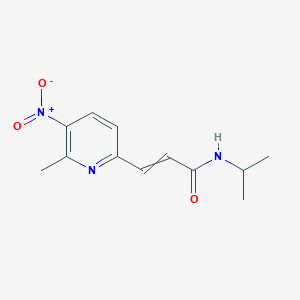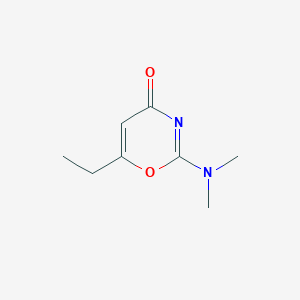
1-(Chlorosulfanyl)-4-dodecylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chlorosulfanyl)-4-dodecylbenzene is an organic compound characterized by a benzene ring substituted with a chlorosulfanyl group and a dodecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chlorosulfanyl)-4-dodecylbenzene typically involves the chlorosulfonation of 4-dodecylbenzene. This process can be carried out by reacting 4-dodecylbenzene with chlorosulfonic acid under controlled conditions. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chlorosulfanyl)-4-dodecylbenzene undergoes various chemical reactions, including:
Oxidation: The chlorosulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to remove the chlorosulfanyl group, yielding the corresponding dodecylbenzene.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Dodecylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Chlorosulfanyl)-4-dodecylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Chlorosulfanyl)-4-dodecylbenzene involves its interaction with various molecular targets. The chlorosulfanyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis. The dodecyl chain imparts hydrophobic properties, which can influence the compound’s behavior in biological systems and industrial applications.
Vergleich Mit ähnlichen Verbindungen
1-(Chlorosulfanyl)-4-methylbenzene: Similar structure but with a shorter alkyl chain.
1-(Chlorosulfanyl)-4-ethylbenzene: Similar structure with an ethyl group instead of a dodecyl chain.
Uniqueness: 1-(Chlorosulfanyl)-4-dodecylbenzene is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it more suitable for applications requiring hydrophobic characteristics, such as in surfactants and lubricants.
Eigenschaften
CAS-Nummer |
89447-59-6 |
|---|---|
Molekularformel |
C18H29ClS |
Molekulargewicht |
312.9 g/mol |
IUPAC-Name |
(4-dodecylphenyl) thiohypochlorite |
InChI |
InChI=1S/C18H29ClS/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(20-19)16-14-17/h13-16H,2-12H2,1H3 |
InChI-Schlüssel |
LJXYGEMZYAEDHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)SCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)


![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)


![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)

![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)
![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)


